molecular formula C20H22O4 B12285946 2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane

2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane

Cat. No.: B12285946
M. Wt: 326.4 g/mol
InChI Key: MDWQEONVMMULLO-UHFFFAOYSA-N
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Description

This compound is a diepoxide featuring two oxirane (epoxide) groups connected via an ethyl bridge substituted with two phenylmethoxy groups. Its structure combines aromatic benzyl ethers with reactive epoxide functionalities, making it suitable for applications in polymer crosslinking, adhesives, and epoxy resins. The phenylmethoxy groups enhance hydrophobicity and may improve thermal stability compared to simpler diepoxides .

Properties

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane

InChI

InChI=1S/C20H22O4/c1-3-7-15(8-4-1)11-23-19(17-13-21-17)20(18-14-22-18)24-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2

InChI Key

MDWQEONVMMULLO-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(C(C2CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Ethylene Glycol Diglycidyl Ether (EGDGE)

Structure : Ethylene glycol bis(2,3-epoxypropyl) ether (CAS 26403-72-5).
Molecular Formula : C₈H₁₄O₄.
Molecular Weight : 174.19 g/mol .
Key Properties :

  • Density: 1.14 g/mL at 25°C
  • Melting Point: 57–62°C
  • Refractive Index: 1.482
  • Reactivity: High due to two epoxide groups; used as a crosslinker in epoxy resins.
    Comparison :
  • Lacks aromatic substituents, leading to lower thermal stability but higher flexibility.
  • Applications include adhesives and coatings, whereas the target compound’s phenylmethoxy groups may expand its use in high-temperature resins .

1,2-Di(oxiran-2-yl)benzene

Structure : Benzene ring with two directly attached epoxide groups (CAS 30424-08-9).
Molecular Formula : C₁₀H₁₀O₂.
Molecular Weight : 162.19 g/mol .
Key Properties :

  • Rigid structure due to the benzene-epoxide linkage.
  • Reactivity: Epoxides are sterically hindered, reducing reaction rates compared to aliphatic diepoxides.
    Comparison :
  • The target compound’s ethyl bridge and benzyl ethers provide greater conformational flexibility.
  • The benzene ring in 1,2-di(oxiran-2-yl)benzene increases rigidity but limits solubility in non-polar matrices .

2-[(Phenylmethoxy)methyl]oxirane

Structure: Monoepoxide with a benzyloxymethyl substituent (CAS 89616-40-0). Molecular Formula: C₁₀H₁₂O₂. Molecular Weight: 164.20 g/mol . Key Properties:

  • Applications: Intermediate in organic synthesis, e.g., for glycidyl ether derivatives.
    Comparison :
  • The target compound’s dual epoxide groups enable bifunctional reactivity, making it more effective in polymer networks.
  • Both compounds share phenylmethoxy groups, but the monoepoxide is less thermally stable .

Biphenyl Glycidyl Ether (CAS 7144-65-2)

Structure: Monoepoxide with a biphenyl group (C₁₅H₁₄O₂). Molecular Weight: 226.27 g/mol . Key Properties:

  • Enhanced hydrophobicity and UV stability due to the biphenyl moiety.
  • Applications: Specialty coatings and electronic encapsulants.
    Comparison :
  • The biphenyl group offers superior UV resistance compared to the target compound’s benzyl ethers.
  • Monoepoxide functionality restricts its use compared to the target’s dual reactivity .

Comparative Data Table

Compound Name CAS No. Epoxide Groups Aromatic Substituents Molecular Weight (g/mol) Key Applications Thermal Stability
Target Compound - 2 Phenylmethoxy ~340 (estimated) High-temp resins, coatings High
Ethylene Glycol Diglycidyl Ether 26403-72-5 2 None 174.19 Adhesives, coatings Moderate
1,2-Di(oxiran-2-yl)benzene 30424-08-9 2 Benzene ring 162.19 Specialty polymers Moderate
2-[(Phenylmethoxy)methyl]oxirane 89616-40-0 1 Phenylmethoxy 164.20 Organic synthesis Low
Biphenyl Glycidyl Ether 7144-65-2 1 Biphenyl 226.27 UV-resistant coatings High

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